molecular formula C13H14N2O3 B2424691 N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide CAS No. 441289-58-3

N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide

Cat. No.: B2424691
CAS No.: 441289-58-3
M. Wt: 246.266
InChI Key: XXORKQVBCXSTJN-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide typically involves the reaction of 5-methylisoxazole with 3-phenoxypropanoic acid or its derivatives. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the isoxazole and the propanoic acid moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylisoxazol-3-yl)malonamide
  • N-(5-methylisoxazol-3-yl)oxalamide
  • 3-amino-5-methylisoxazole

Uniqueness

N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide is unique due to its specific structural features, such as the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity or stability, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-10-9-12(15-18-10)14-13(16)7-8-17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXORKQVBCXSTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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